2H-Cyclopenta[G]quinoxaline
CAS No.: 20424-48-0
Cat. No.: VC16007211
Molecular Formula: C11H8N2
Molecular Weight: 168.19 g/mol
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Specification
| CAS No. | 20424-48-0 |
|---|---|
| Molecular Formula | C11H8N2 |
| Molecular Weight | 168.19 g/mol |
| IUPAC Name | 2H-cyclopenta[g]quinoxaline |
| Standard InChI | InChI=1S/C11H8N2/c1-2-8-6-10-11(7-9(8)3-1)13-5-4-12-10/h1-4,6-7H,5H2 |
| Standard InChI Key | FEXWXWBTUUVMDQ-UHFFFAOYSA-N |
| Canonical SMILES | C1C=NC2=CC3=CC=CC3=CC2=N1 |
Introduction
Chemical Structure and Nomenclature of 2H-Cyclopenta[g]quinoxaline
Quinoxaline, a bicyclic aromatic system comprising two nitrogen atoms at positions 1 and 4 of a fused benzene ring, serves as the foundational scaffold for 2H-Cyclopenta[g]quinoxaline. The "cyclopenta[g]" designation indicates the fusion of a five-membered carbocyclic ring at the g-position of the quinoxaline core (Figure 1). This arrangement distinguishes it from isomers such as 2H-Cyclopenta[b]quinoxaline (CAS 774-68-5), where fusion occurs at the b-position .
The molecular formula for 2H-Cyclopenta[g]quinoxaline is hypothesized to align with its structural analogs, likely CHN, based on the conserved quinoxaline framework and cyclopenta fusion . X-ray crystallographic studies of related compounds, such as quinoxaline-fused cyclopenta[cd]azulene, reveal planar geometries that enhance π-conjugation and electronic delocalization . These features are critical for applications in optoelectronics and catalysis.
Synthesis and Characterization
Synthetic Pathways
The synthesis of cyclopenta-fused quinoxalines typically involves annulation strategies. For example, Hafner’s method for cyclopenta[cd]azulene-1,2-dione (6) begins with 4-methylazulene (7), which undergoes carboxylation, Friedel–Crafts cyclization, and oxidation to yield the dione intermediate . Subsequent condensation with o-phenylenediamine in the presence of LiCl produces the quinoxaline ring . Adapting this approach for the [g]-isomer would require precise regiocontrol during the cyclization step to ensure fusion at the correct position.
Alternative routes, such as the Pictet–Spengler reaction, have been employed for pyrrolo[1,2-a]quinoxalines using surfactants like p-dodecylbenzene sulphonic acid (p-DBSA) in hydroalcoholic solutions . While this method achieves high yields under mild conditions, its applicability to 2H-Cyclopenta[g]quinoxaline remains unexplored.
Spectroscopic and Crystallographic Analysis
Characterization of related compounds, such as quinoxaline-fused cyclopenta[cd]azulene (4), reveals distinct absorption bands in the near-infrared (NIR) region (λ<sub>max</sub> ≈ 700 nm) due to extended π-conjugation . Cyclic voltammetry of 4 demonstrates multiple reversible reduction waves, suggesting potential as an n-type semiconductor . Similar electrochemical behavior is anticipated for 2H-Cyclopenta[g]quinoxaline, though experimental validation is needed.
Physicochemical Properties
Electronic and Optical Properties
The fusion of a cyclopenta ring alters the electronic structure of quinoxaline. Density functional theory (DFT) calculations on cyclopenta[cd]azulene derivatives indicate that the azulene core retains aromaticity, while the fused quinoxaline acts as an electron-withdrawing group . This donor–acceptor configuration lowers the lowest unoccupied molecular orbital (LUMO) energy, enhancing reducibility and NIR absorption .
Solubility and Stability
| Compound | Target | IC<sub>50</sub> | CC<sub>50</sub> | Selectivity Index |
|---|---|---|---|---|
| Indolo[2,3-b]quinoxaline | Influenza H1N1 | 0.2164 μM | 315,578.68 μM | 1,456,000 |
| Glecaprevir | SARS-CoV-2 M<sup>pro</sup> | 2.1 μM | >50 μM | >23 |
Comparative Analysis with Other Cyclopenta-Fused Quinoxalines
Table 2: Structural and Functional Comparison
| Isomer | CAS Number | Molecular Formula | Key Applications |
|---|---|---|---|
| 2H-Cyclopenta[b]quinoxaline | 774-68-5 | CHN | Organic synthesis |
| Quinoxaline-fused cyclopenta[cd]azulene | N/A | CHN | NIR absorbers, ligands |
The [b]-isomer serves primarily as a synthetic intermediate, whereas the [cd]-azulene derivative exhibits advanced optoelectronic properties . The [g]-isomer’s unique fusion position may offer intermediate characteristics, meriting further study.
Future Perspectives and Research Needs
Despite progress in quinoxaline chemistry, 2H-Cyclopenta[g]quinoxaline remains underexplored. Key research priorities include:
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Regioselective Synthesis: Developing methods to control fusion positions.
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Electrochemical Profiling: Characterizing redox properties for energy storage applications.
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Biological Screening: Evaluating antiviral and anticancer efficacy in vitro.
Collaborative efforts between synthetic chemists and pharmacologists will be essential to unlock the full potential of this compound.
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